

Unveiling Fenretinide (Einecs 277-233-1): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Einecs 277-233-1*

Cat. No.: *B15193428*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical characteristics of Fenretinide, registered under **Einecs 277-233-1**. Fenretinide, a synthetic retinoid, has garnered significant interest in the scientific community for its potential as a chemotherapeutic and chemopreventive agent. This document consolidates key data on its properties, provides detailed experimental protocols for its analysis, and elucidates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising compound.

Physical and Chemical Characteristics

Fenretinide, chemically known as N-(4-hydroxyphenyl)retinamide, is a synthetic derivative of all-trans-retinoic acid.^[1] Its core structure consists of a β -ionone ring, a polyene chain, and a hydroxyphenyl amide group. This unique structure confers its distinct physicochemical properties.

General Properties

Property	Value	Reference(s)
EINECS Number	277-233-1	[1]
CAS Number	65646-68-6	[1]
Molecular Formula	C26H33NO2	[2]
Molecular Weight	391.54 g/mol	[2]
Appearance	Solid	[3]

Physicochemical Data

Property	Value	Reference(s)
Melting Point	173.57 °C	[4]
Water Solubility	0.00119 mg/mL	[3]
Solubility in DMSO	78 mg/mL (199.2 mM)	[5]
logP	6.31	[3]
pKa (Strongest Acidic)	9.45	[3]

Experimental Protocols

Synthesis of Fenretinide

A common method for the synthesis of Fenretinide involves the reaction of all-trans-retinoic acid with 4-aminophenol.[6]

Materials:

- All-trans-retinoic acid
- 4-Aminophenol
- Dimethylformamide (DMF)
- Activating agent (e.g., mixed carbonate)[6]

Procedure:

- Activate the all-trans-retinoic acid. A mixed carbonate intermediate can be formed for this purpose.[\[6\]](#)
- Prepare a suspension of 4-aminophenol in DMF.[\[6\]](#)
- Add the 4-aminophenol suspension to the activated retinoic acid.[\[6\]](#)
- Allow the reaction to proceed to completion.
- Isolate the crude Fenretinide. This can be achieved through precipitation and filtration.
- The resulting crude product can be expected to have a purity of 98-99 area percent.[\[6\]](#)

Purification by Recrystallization

Further purification of Fenretinide can be achieved through recrystallization.

Materials:

- Crude Fenretinide
- Ethanol
- Water

Procedure:

- Dissolve the crude Fenretinide in a minimal amount of hot ethanol.
- Gradually add hot water to the solution until turbidity is observed.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
- Collect the purified crystals by filtration and wash with a cold ethanol/water mixture.
- Dry the crystals under vacuum.

Analytical Characterization: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol describes a validated method for the quantitative determination of Fenretinide in plasma.^[7]^[8]

Instrumentation:

- HPLC system with a C18 column (e.g., Zorbax SB-C18, 3.5 μ m, 50 \times 2.1 mm)^[8]
- Tandem mass spectrometer with an electrospray ionization (ESI) source^[8]

Chromatographic Conditions:

- Mobile Phase A: 0.1% formic acid in water^[8]
- Mobile Phase B: 0.1% formic acid in acetonitrile^[8]
- Flow Rate: 0.5 mL/min^[8]
- Gradient Elution:
 - 0-2 min: 45-95% B
 - 2-7 min: 95% B
 - 7-7.5 min: 95-45% B
 - 7.5-10 min: 45% B^[8]
- Column Temperature: 30°C^[8]

Mass Spectrometry Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)^[8]
- Multiple Reaction Monitoring (MRM) Transition: m/z 392.3 \rightarrow 283.2^[8]

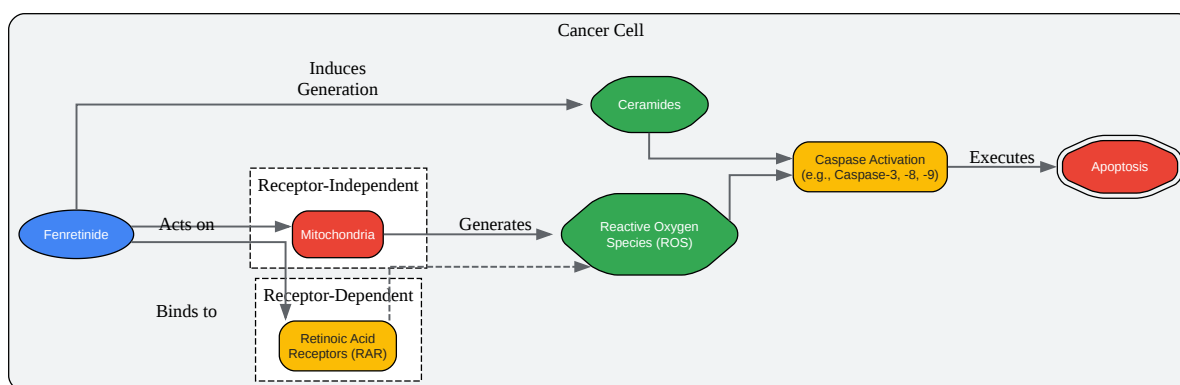
- Fragment Ion: The major fragment ion at m/z 283.2 corresponds to the cleavage of the amide bond.[8]

Mechanism of Action: Signaling Pathways

Fenretinide exerts its anticancer effects primarily through the induction of apoptosis. This process is mediated by both retinoid acid receptor (RAR)-dependent and -independent pathways, leading to the generation of reactive oxygen species (ROS) and ceramides.[2][9]

Overview of Fenretinide-Induced Apoptosis

The following diagram illustrates the key signaling events initiated by Fenretinide, culminating in programmed cell death.

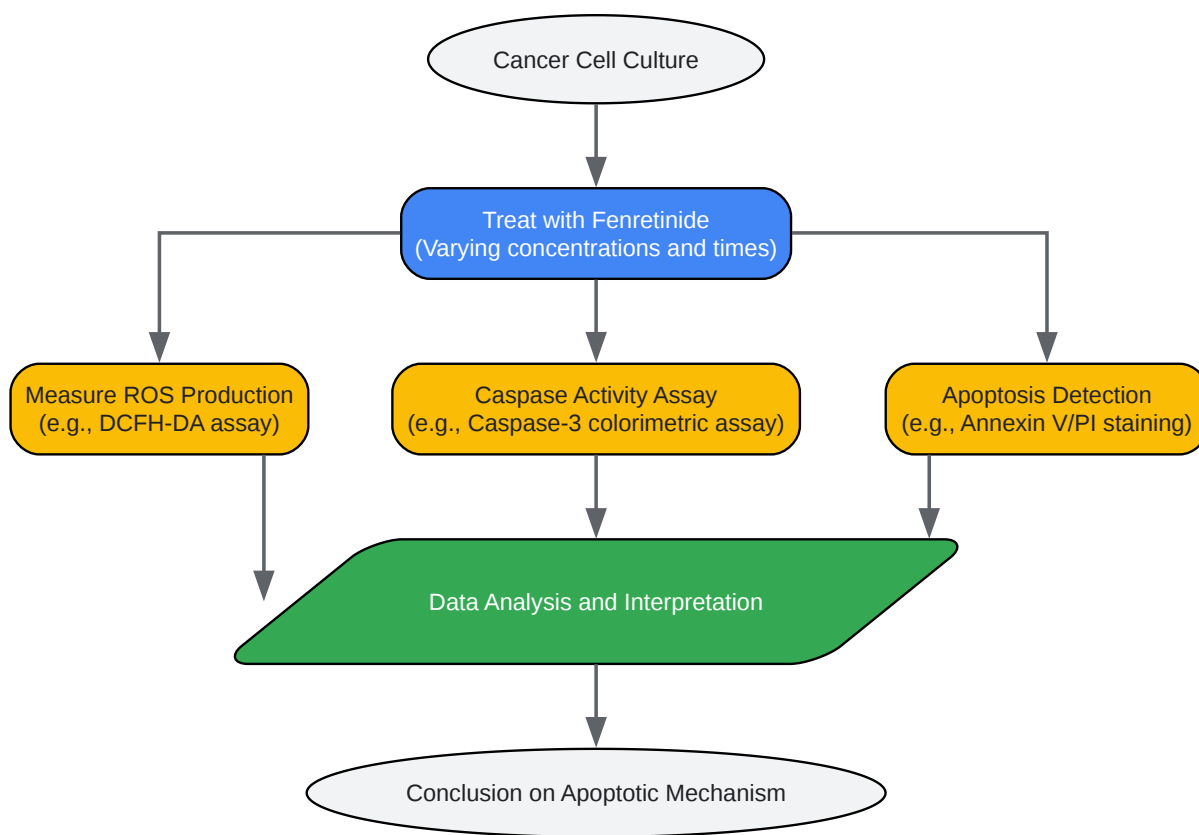


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Caption: Fenretinide-induced apoptotic signaling pathway.

Experimental Workflow for Assessing Apoptosis

The following diagram outlines a typical experimental workflow to investigate Fenretinide-induced apoptosis in a cancer cell line.



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Caption: Experimental workflow for apoptosis assessment.

Conclusion

Fenretinide (**Einecs 277-233-1**) presents a compelling profile for further investigation in the field of oncology. Its well-defined physical and chemical characteristics, coupled with a growing understanding of its pro-apoptotic mechanisms, underscore its potential as a therapeutic agent. This technical guide provides a foundational resource for researchers, offering key data and methodologies to facilitate ongoing and future studies into this promising molecule. The detailed protocols and pathway diagrams are intended to streamline experimental design and data interpretation, ultimately contributing to the advancement of Fenretinide-based cancer therapies.

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